N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide
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Overview
Description
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide is a complex organic compound that features a benzo[d]oxazole moiety, a quinoline derivative, and a sulfonyl benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide typically involves multiple steps, starting with the preparation of the benzo[d]oxazole and quinoline intermediates. The benzo[d]oxazole moiety can be synthesized through the cyclization of ortho-aminophenol with carboxylic acids or their derivatives under acidic conditions . The quinoline derivative can be prepared via the Pfitzinger reaction, which involves the condensation of isatin with an aromatic aldehyde in the presence of a base .
The final step involves the coupling of the benzo[d]oxazole and quinoline intermediates with a sulfonyl benzamide group. This can be achieved through a nucleophilic substitution reaction, where the sulfonyl chloride reacts with the amine group of the quinoline derivative in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and can improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide can undergo various chemical reactions, including:
Substitution: Nucleophilic and electrophilic substitution reactions can be carried out to introduce new substituents or replace existing ones.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles in the presence of suitable catalysts or bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions . The pathways involved could include inhibition of enzyme activity, activation of signaling cascades, or modulation of gene expression .
Comparison with Similar Compounds
Similar Compounds
Benzo[d]oxazole derivatives: These compounds share the benzo[d]oxazole moiety and may exhibit similar biological activities.
Quinoline derivatives: Compounds containing the quinoline scaffold are known for their diverse pharmacological properties.
Sulfonyl benzamides: These compounds are characterized by the presence of a sulfonyl group attached to a benzamide moiety and are often used in medicinal chemistry.
Uniqueness
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide is unique due to the combination of its structural features, which may confer distinct physicochemical properties and biological activities compared to other similar compounds . This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H23N3O4S/c33-28(30-23-15-11-22(12-16-23)29-31-25-8-2-4-10-27(25)36-29)21-13-17-24(18-14-21)37(34,35)32-19-5-7-20-6-1-3-9-26(20)32/h1-4,6,8-18H,5,7,19H2,(H,30,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRDKMWPOCROPDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)C5=NC6=CC=CC=C6O5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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